molecular formula C10H7Cl2N3 B1421609 6-(3,4-二氯苯基)嘧啶-4-胺 CAS No. 1268985-69-8

6-(3,4-二氯苯基)嘧啶-4-胺

货号 B1421609
CAS 编号: 1268985-69-8
分子量: 240.09 g/mol
InChI 键: BFICDVHTQOFGHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(3,4-Dichlorophenyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 6303-46-4 . It has a molecular weight of 274.54 and its IUPAC name is 6-chloro-N-(3,4-dichlorophenyl)-4-pyrimidinamine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H6Cl3N3 . The InChI code for this compound is 1S/C10H6Cl3N3/c11-7-2-1-6 (3-8 (7)12)16-10-4-9 (13)14-5-15-10/h1-5H, (H,14,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s storage temperature is recommended to be in a refrigerator . The compound’s water solubility is moderately soluble .

科学研究应用

  • Pharmaceutical Research

    • Pyridopyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics .
    • The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the research .
    • For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, with potential activity against rheumatoid arthritis, are some of the interesting molecules that have been studied .
  • Cancer Research

    • A newly synthesized pyrrolo [2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 have been designed and synthesized .
    • These compounds were tested in vitro against seven selected human cancer cell lines .
    • Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
    • Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
  • CDK2 Inhibitors in Cancer Treatment

    • Pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
    • These compounds significantly inhibited the growth of three examined cell lines .
    • Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
    • Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
  • EGFR-TK Inhibitors in Cancer Treatment

    • New pyrazolo [3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR-TK inhibitors .
    • Two compounds (15 & 16) exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI 50 values ranging from 0.018 to 9.98 μM .
    • The enzymatic assessment of the most active derivatives 4, 15, and 16 against EGFR tyrosine kinase showed significant inhibitory activities with IC 50 of 0.054, 0.135, and 0.034 μM, respectively .
    • Compound 16 was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line. It also increased the percentage of apoptotic cells in a time-dependent manner .
  • Dihydrofolate Reductase (DHFR) Inhibitors

    • Piritrexim, a pyrimidine derivative, has been found to inhibit dihydrofolate reductase (DHFR) .
    • DHFR is an enzyme involved in the synthesis of nucleotides and thus DNA. Therefore, DHFR inhibitors are used in cancer treatment .
    • Piritrexim also showed good antitumor effects on the carcinosarcoma in rats .
  • P-glycoprotein Inhibitors

    • New pyrazolo [3,4-d]pyrimidine derivatives were designed and synthesized as EGFR-TK inhibitors .
    • The quantitative real-time PCR for the P-glycoprotein effect of compounds 15 and 16 was examined and illustrated the ability to inhibit the P-glycoprotein by 0.301 and 0.449 fold in comparison to the control .
    • P-glycoprotein is a protein that pumps foreign substances out of cells and plays a role in multidrug resistance in cancer treatment .

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

6-(3,4-dichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFICDVHTQOFGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(3,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(3,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(3,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(3,4-Dichlorophenyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(3,4-Dichlorophenyl)pyrimidin-4-amine

Citations

For This Compound
1
Citations
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。